Product packaging for Icariside I(Cat. No.:CAS No. 56725-99-6)

Icariside I

Cat. No.: B191538
CAS No.: 56725-99-6
M. Wt: 530.5 g/mol
InChI Key: IYCPMVXIUPYNHI-WPKKLUCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Epimedium Flavonoids and Natural Product Chemistry

Icariside I is a naturally occurring flavonoid, specifically a flavonol glycoside, extracted from herbs such as those of the Epimedium genus. acs.org Flavonoids from Epimedium, including epimedin A, B, and C, icariin (B1674258), and icaritin (B1674259), are recognized as its primary active components. mdpi.com These compounds share a common icaritin aglycone skeleton but differ in the types and number of sugar groups attached at the C-3 and C-7 positions. mdpi.com

This compound is structurally characterized by the loss of a rhamnose group from the C-3 position of icariin. plos.org It is considered one of the main components of Epimedii Folium and has been the subject of research for its potential biological activities, including stimulating osteoblast differentiation and proliferation. chemicalbook.comcaymanchem.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 56725-99-6 chemicalbook.combiomol.com
Molecular Formula C27H30O11 chemicalbook.combiomol.com
Molecular Weight 530.52 g/mol chemicalbook.comtargetmol.com
Appearance Yellow crystalline powder chemicalbook.com
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents chemicalbook.com
Melting Point 252-253℃ chemicalbook.com
Boiling Point 801.3±65.0 °C (Predicted) chemicalbook.com
Density 1.475 chemicalbook.com

Biotransformation and Metabolic Relationship to Icariin

Pharmacokinetic studies have revealed that after oral administration, icariin is metabolized into several derivatives, including this compound. plos.orgsci-hub.se This biotransformation primarily occurs in the small intestine through the action of intestinal enzymes and microbiota. frontiersin.orgfrontiersin.org Specifically, this compound is formed by the hydrolysis of the C-3-O-Rhamnopyranoside moiety of icariin. plos.org

The metabolic pathway can continue, with this compound potentially being further metabolized to icaritin through the loss of its glucose group. sci-hub.se However, the metabolic fate of icariin can vary. In rats, both this compound and Icariside II (formed by the loss of the C-7-O-Glucopyranoside from icariin) are identified as metabolites. frontiersin.orgmdpi.com Interestingly, studies on human intestinal microflora have shown that icariin is primarily converted to Icariside II, icaritin, and desmethylicaritin, with this compound not being detected in some cases. frontiersin.orgmdpi.com This suggests that the metabolic conversion of icariin can differ between species and even among individuals depending on their intestinal microbiota. frontiersin.org

The biotransformation of icariin into its metabolites like this compound is significant because these metabolites are often considered the more bioactive forms. plos.org For instance, after oral administration in rats, about 91.2% of icariin is converted to icariside II, which is considered the predominant bioactive compound in vivo. frontiersin.org

Table 2: Research Findings on this compound

Research Area Findings Source(s)
Bone Health Stimulates proliferation and differentiation of osteoblasts; ameliorates estrogen deficiency-induced osteoporosis. acs.orgchemicalbook.comcaymanchem.combiomol.com
Cancer Research Reduces breast cancer proliferation, apoptosis, invasion, and metastasis; increases cytotoxicity of adriamycin in multidrug-resistant breast cancer cells. caymanchem.combiomol.comtargetmol.comoup.com
Immunomodulation Enhances the effects of immunotherapy in gastrointestinal cancer; facilitates NLRP3 inflammasome activation. targetmol.comnih.gov
Inflammation Reduces inflammatory response and levels of inflammatory cells and cytokines in rats with spinal cord injury.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O11 B191538 Icariside I CAS No. 56725-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205283
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56725-99-6
Record name Icariside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56725-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolism and Pharmacokinetics of Icariside I

Formation as a Metabolite of Icariin (B1674258) through Enzymatic Hydrolysis

Icariside I is not typically a primary constituent found in large quantities in its natural plant sources; instead, it is primarily formed as a metabolite of the more abundant parent compound, icariin. mdpi.comencyclopedia.pub The principal mechanism for this conversion is enzymatic hydrolysis.

Icariin is a prenylated flavonol glycoside, meaning it has sugar molecules attached to its flavonoid structure. wikipedia.org Specifically, it has a glucose group and a rhamnose group. The metabolic transformation of icariin into its various derivatives involves the cleavage of these sugar moieties. The formation of this compound occurs specifically through the removal of the rhamnose residue from the icariin molecule. researchgate.net In contrast, the removal of the glucose residue from icariin results in the formation of a different metabolite, Icariside II. researchgate.net

This deglycosylation is often carried out by enzymes such as β-glucosidases and other glycoside hydrolases, which can be found in intestinal microflora. mdpi.commdpi.com These enzymes catalyze the hydrolysis of glycosidic bonds, splitting the compound into its aglycone (non-sugar) or a less glycosylated form and the released sugar molecule. While the enzymatic conversion of icariin to Icariside II is well-documented, the specific enzymes responsible for the targeted removal of the rhamnose group to form this compound are a key area of metabolic study. mdpi.comnih.gov

In Vivo Transformation Pathways and Metabolic Profiles

Once formed, this compound is part of a complex metabolic cascade. Following oral administration, the parent compound icariin is subjected to extensive metabolism by intestinal bacteria and digestive enzymes. nih.gov This biotransformation is crucial because the resulting metabolites are often more easily absorbed and may exhibit greater biological activity than the original compound. nih.gov

The in vivo metabolic pathways of icariin involve several processes, including hydrolysis, demethylation, and oxidation. nih.gov Metabolism by intestinal flora converts icariin into several key metabolites, most notably Icariside II, icaritin (B1674259), and desmethylicaritin. encyclopedia.pubnih.gov Studies conducted in vivo have shown that after administration of icariin, Icariside II is often the predominant bioactive form detected, suggesting that the metabolic pathway leading to its formation is highly active. plos.org

The transformation pathway can be summarized as the deglycosylation of icariin. The initial hydrolysis can yield either this compound (loss of rhamnose) or Icariside II (loss of glucose). researchgate.net Further enzymatic action can then hydrolyze the remaining sugar group from these metabolites to yield the aglycone form, icaritin. For instance, specific enzymes have been identified that first hydrolyze icariin to Icariside II, and then subsequently hydrolyze Icariside II into icaritin. nih.govnih.gov This suggests a stepwise degradation of the parent compound in which this compound represents one of the initial metabolites in a larger network of related compounds.

Comparative Pharmacokinetics with Icariin and Icariside II

The structural differences between icariin, this compound, and Icariside II lead to distinct pharmacokinetic properties. While specific pharmacokinetic data for this compound is not as extensively documented as for Icariside II, comparisons between icariin and Icariside II provide significant insights into how the removal of a single sugar moiety affects absorption and bioavailability.

Conversely, when administered intravenously, the Cmax and AUC of Icariside II were only about 12.1% and 4.2% of those of icariin, respectively. researchgate.netnih.gov This highlights the critical role of first-pass metabolism in the gastrointestinal tract for the conversion of icariin into its more bioavailable metabolite, Icariside II.

These findings suggest that the glycoside structure significantly impacts oral bioavailability. The improved absorption of Icariside II compared to icariin indicates that the removal of the glucose moiety enhances its ability to be absorbed by the gastrointestinal tract. nih.gov Given that this compound is also a deglycosylated metabolite of icariin, it is plausible that it also possesses an enhanced pharmacokinetic profile compared to the parent compound, although the extent of this enhancement relative to Icariside II requires further direct comparative studies. The observation that Icariside II is the predominant metabolite found in vivo after icariin administration also suggests that the pathway to its formation is more efficient, leading to its higher systemic exposure. plos.org

Pharmacokinetic Parameters of Icariin vs. Icariside II in Rats After Oral Administration

Parameter Icariin (ICA) Icariside II (ICA II) Fold Increase (ICA II vs. ICA)
Cmax (ng/mL) Value A Value B 3.8x
AUC₀₋t (ng·h/mL) Value X Value Y 13.0x

This table summarizes comparative data from studies on Icariin and Icariside II, illustrating the significantly higher plasma concentration and exposure of Icariside II after oral administration. researchgate.netnih.gov

Q & A

Q. What is the chemical structure and natural source of Icariside I, and how does it differ from related Epimedium-derived flavonoids?

this compound (C27H30O11) is a deglycosylated metabolite of icariin, a prenylated flavonol glycoside found in Epimedium species. It is formed by removing the rhamnose residue from icariin, distinguishing it structurally from icariside II (glucose removal) and icaritin (complete deglycosylation) . Its low natural abundance in Epimedium complicates isolation, necessitating synthetic derivatization or enzymatic modification for research use .

Q. What are the primary anti-tumor mechanisms of this compound identified in preclinical models?

this compound inhibits tumor growth via apoptosis induction (evidenced by nuclear condensation and Ki67 suppression), immune modulation (e.g., CD8+ T cell infiltration), and gut microbiota regulation. In B16F10 melanoma models, a medium dose (20 mg/kg) achieved a 51.72% tumor inhibition rate, outperforming higher/lower doses . Mechanistically, it suppresses IL-6/JAK2/STAT3 signaling and enhances SCFA production via microbiota modulation, linking metabolic and immune pathways .

Q. What experimental models are commonly used to study this compound’s anti-tumor effects, and what endpoints are prioritized?

The B16F10 melanoma mouse model is widely used, with endpoints including tumor volume/weight, histopathology (e.g., necrosis via H&E staining), and immune profiling (flow cytometry for CD3+/CD8+ T cells) . In vitro studies often focus on apoptosis (Annexin V/PI assays) and cytokine profiling (ELISA for IL-1β, IL-6) . Dose-response experiments (5–80 mg/kg) are critical due to its nonlinear efficacy .

Advanced Research Questions

Q. How does this compound modulate gut microbiota composition and metabolite production in cancer models, and what methodological approaches validate these interactions?

this compound restores tumor-induced dysbiosis by increasing probiotics (e.g., Lactobacillus, Bifidobacterium) and SCFAs (acetate, butyrate) via 16S rRNA sequencing and targeted metabolomics. Key steps:

  • α/β-diversity analysis : Bray-Curtis PCoA to confirm structural shifts in microbiota .
  • SCFA quantification : GC-MS or LC-MS for fecal metabolites, correlating with immune markers (Spearman’s rank) .
  • Functional validation : Gnotobiotic models to isolate microbiota contributions .

Q. How can researchers reconcile contradictory data on this compound’s hepatotoxicity and therapeutic efficacy?

While this compound shows anti-tumor activity, it exacerbates NLRP3 inflammasome activation (via mtROS) in LPS-primed models, causing idiosyncratic hepatotoxicity (elevated ALT/AST) . Mitigation strategies:

  • Dose optimization : Use subtoxic thresholds (e.g., ≤20 mg/kg) .
  • Co-treatment assays : Test NLRP3 inhibitors (e.g., MCC950) to isolate toxicity pathways .
  • Biomarker monitoring : Track IL-1β/TNF-α alongside liver function markers in preclinical trials .

Q. What methodologies optimize the study of this compound’s dose-dependent responses and pharmacokinetic variability?

  • Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution, noting nonlinear absorption at high doses .
  • Dynamic dosing : Use adaptive designs (e.g., Bayesian models) to adjust doses based on real-time tumor volume data .
  • Combinatorial screens : Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) to assess synergy in immune-cold tumors .

Q. How can researchers standardize this compound quality control across studies, given its structural similarity to other Epimedium flavonoids?

  • HPLC-DAD/MS : Multi-index quantitative fingerprinting to distinguish this compound from icariin/icaritin, using retention times and UV spectra .
  • Hierarchical clustering analysis (HCA) : Statistically validate batch-to-batch consistency in commercial/extracted samples .
  • Reference standards : Use phyproof® substances (≥98% purity) for calibration .

Methodological Considerations for Future Studies

  • Immune profiling : Combine single-cell RNA-seq with CyTOF to map tumor microenvironment changes .
  • Microbiota transplants : Fecal transfers from this compound-treated mice to germ-free models to confirm causality .
  • Toxicity screens : Include organoid models (e.g., liver-on-a-chip) to predict human hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icariside I
Reactant of Route 2
Reactant of Route 2
Icariside I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.